5-Bromo-2-(trifluoromethyl)thiazole

Description

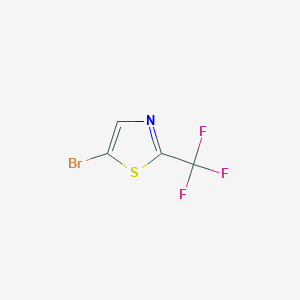

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-2-1-9-3(10-2)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFIZUOVAXMSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-88-7 | |

| Record name | 5-bromo-2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)thiazole

CAS Number: 1209458-88-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)thiazole, a key building block in medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and reactivity. Furthermore, it explores the significant role of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and peroxisome proliferator-activated receptor (PPAR) modulators. Detailed protocols for synthesis and characterization, along with an analysis of its spectroscopic data, are presented to provide a practical resource for researchers in the field.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug design, present in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of molecules with diverse therapeutic applications. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.

The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a bromine atom, which serves as a versatile handle for further chemical modifications, the resulting 5-Bromo-2-(trifluoromethyl)thiazole emerges as a highly valuable and versatile intermediate for the synthesis of complex drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-2-(trifluoromethyl)thiazole is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1209458-88-7 | AiFChem |

| Molecular Formula | C₄HBrF₃NS | AiFChem |

| Molecular Weight | 232.02 g/mol | AiFChem |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 182.8±35.0 °C (Predicted) | ChemicalBook |

| Density | 1.904±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook |

Synthesis of 5-Bromo-2-(trifluoromethyl)thiazole

The synthesis of 5-Bromo-2-(trifluoromethyl)thiazole can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and adaptable method. This classical approach involves the condensation of an α-haloketone with a thioamide.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to 5-Bromo-2-(trifluoromethyl)thiazole involves the reaction of a suitable brominated α-haloketone with trifluoroacetamide. The key is the regioselective formation of the desired isomer.

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(trifluoromethyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and the thiazole scaffold makes it a versatile building block for the synthesis of novel bioactive molecules and functional materials. Understanding its fundamental physicochemical characteristics is paramount for its effective application in research and development.

Molecular Structure and Key Physicochemical Parameters

5-Bromo-2-(trifluoromethyl)thiazole is a halogenated organofluorine compound with the molecular formula C₄HBrF₃NS and a molecular weight of 232.02 g/mol .[1] The molecule features a five-membered thiazole ring substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₄HBrF₃NS | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid | [2] |

| Boiling Point | 182.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.49 ± 0.10 (Predicted) | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |

The trifluoromethyl group significantly influences the electronic properties of the thiazole ring, primarily through its strong electron-withdrawing inductive effect. This electronic modulation, coupled with the presence of the bromine atom, dictates the reactivity and interaction of the molecule in various chemical and biological systems.

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton at the 4-position of the thiazole ring.[3] The chemical shift of this proton will be influenced by the adjacent electron-withdrawing trifluoromethyl and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons will be influenced by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-(trifluoromethyl)thiazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters: spectral width appropriate for trifluoromethyl groups, referenced to an external standard like CFCl₃.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 5-Bromo-2-(trifluoromethyl)thiazole will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(trifluoromethyl)thiazole will show characteristic absorption bands for the C-Br, C-F, and thiazole ring vibrations.

Key Physicochemical Properties and Their Determination

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The trifluoromethyl group generally increases lipophilicity, which may lead to lower aqueous solubility.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 5-Bromo-2-(trifluoromethyl)thiazole in an aqueous medium.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 5-Bromo-2-(trifluoromethyl)thiazole to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. A higher LogP value indicates greater lipid solubility.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (LogP) of 5-Bromo-2-(trifluoromethyl)thiazole.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of 5-Bromo-2-(trifluoromethyl)thiazole in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning between the two phases, followed by a period of rest to allow for complete phase separation.

-

Phase Separation and Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets. The thiazole ring is weakly basic, and the presence of the electron-withdrawing trifluoromethyl group is expected to further decrease its basicity, resulting in a low pKa for the conjugate acid.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the pKa of the conjugate acid of 5-Bromo-2-(trifluoromethyl)thiazole.

Methodology:

-

Sample Preparation: Dissolve a precise amount of 5-Bromo-2-(trifluoromethyl)thiazole in a suitable solvent mixture (e.g., water-cosolvent) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its protonated form.

Reactivity Profile

The reactivity of 5-Bromo-2-(trifluoromethyl)thiazole is largely dictated by the interplay of the thiazole ring's inherent reactivity and the influence of its substituents.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to displacement by various nucleophiles, providing a handle for further functionalization of the thiazole ring. The electron-withdrawing trifluoromethyl group can influence the rate and regioselectivity of these reactions.[5]

-

Reactions at the Thiazole Ring: The thiazole ring itself can undergo various chemical transformations, although the presence of the deactivating trifluoromethyl group may necessitate harsher reaction conditions for certain electrophilic substitutions.

Sources

- 1. 2-Bromo-5-(trifluoromethyl)thiazole | 1209458-80-9 [sigmaaldrich.com]

- 2. 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE | 1209458-80-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Safety Guide on 5-Bromo-2-(trifluoromethyl)thiazole

This document provides a comprehensive safety and handling guide for 5-Bromo-2-(trifluoromethyl)thiazole, a heterocyclic building block crucial in modern drug discovery and agrochemical synthesis. As researchers and development professionals, a deep understanding of a compound's safety profile is not merely a regulatory hurdle but a foundational component of scientific integrity and successful experimentation. This guide moves beyond a simple recitation of hazard codes to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Rationale for Hazard Assessment

Before delving into specific hazards, it is essential to precisely identify the compound . The location of the bromo and trifluoromethyl groups on the thiazole ring dictates its reactivity and, consequently, its toxicological profile.

-

Systematic Name: 5-Bromo-2-(trifluoromethyl)thiazole

-

CAS Number: 1209458-88-7[1]

-

Molecular Formula: C₄HBrF₃NS

-

Molecular Weight: 232.02 g/mol [1]

Table 1: Core Compound Identification

| Identifier | Data | Source |

|---|---|---|

| IUPAC Name | 5-bromo-2-(trifluoromethyl)thiazole | [1] |

| CAS Number | 1209458-88-7 | [1] |

| Molecular Formula | C₄HBrF₃NS | [1] |

| Molecular Weight | 232.02 | [1] |

| Canonical SMILES | FC(F)(F)C1=NC=C(Br)S1 |[1] |

Synthesized Hazard Identification and Classification

Based on analysis of its structural analogues, 5-Bromo-2-(trifluoromethyl)thiazole is classified as a hazardous substance. The "Warning" signal word is appropriate, reflecting a profile of irritation and moderate acute toxicity rather than severe or corrosive properties.[3]

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][6]

Hazard Pictogram:

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Statements):

-

P261: Avoid breathing fumes, mist, or vapors.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Rationale: The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes, while the halogenated thiazole core is a known irritant. The combination of these features consistently results in skin, eye, and respiratory irritation across multiple analogues.[3][7]

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical. The following protocols are designed to mitigate harm effectively. The underlying principle is rapid decontamination and removal from the exposure source.

Caption: First aid response workflow following exposure.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms such as coughing or shortness of breath occur or persist, seek medical attention.[3][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs and persists, seek medical advice.[3][8] The rationale for prolonged washing is to ensure the complete removal of the lipophilic compound from the skin surface.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Continuous rinsing is crucial. If eye irritation persists, get medical advice/attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately for treatment advice.[3][4] Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis.

Fire and Explosion Hazard Data

While not classified as highly flammable, related brominated and trifluoromethylated compounds can decompose under high heat to release toxic and corrosive gases. The primary goal in a fire scenario is to extinguish the fire while protecting personnel from these decomposition products.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3]

-

Special Hazards from the Substance: Thermal decomposition is the main hazard. Combustion will produce highly toxic and irritating gases.

-

Hazardous Combustion Products:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Hydrogen bromide (HBr) gas

-

Hydrogen fluoride (HF) gas[3]

-

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing. The SCBA is non-negotiable due to the formation of HBr and HF, which are highly corrosive and toxic upon inhalation.

Accidental Release and Containment Protocol

A spill presents an immediate inhalation and contact hazard. The response must be systematic, prioritizing the safety of personnel and containment to prevent environmental release.

Caption: Step-by-step workflow for managing an accidental spill.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Ensure adequate ventilation and keep unprotected persons away.[3]

-

Environmental Precautions: Prevent the substance from entering drains, soil, or waterways. Environmental release of halogenated organic compounds can have long-lasting adverse effects.[3]

-

Methods for Cleaning Up: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite. Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3] Do not use combustible materials like sawdust.

Handling and Storage Best Practices

Proactive measures during handling and storage are the most effective way to prevent exposure and ensure chemical stability.

-

Safe Handling:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]

-

Procedural: Do not breathe vapors or mist.[3] Keep the container tightly closed when not in use.

-

-

Storage Conditions:

-

Container: Store in the original, tightly sealed container.[4][8]

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[4][8] A recommended storage temperature is often between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3][6]

-

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by administrative controls and, finally, PPE.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles or glasses meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash hazards. | Protects against splashes and vapors causing serious eye irritation.[3] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and subsequent irritation.[4] |

| Skin/Body | Laboratory coat, long-sleeved clothing. | Minimizes the area of potential skin exposure.[4] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if airborne concentrations exceed exposure limits. | Protects against inhalation of irritating vapors or aerosols.[6] |

-

Engineering Controls: A fume hood is essential. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][8] This ensures immediate decontamination capability in case of an emergency.

Physical, Chemical, and Toxicological Properties

A comprehensive dataset for this specific isomer is limited. The table below summarizes known and predicted properties based on available data for it and its isomers.

Table 3: Physicochemical and Toxicological Summary

| Property | Value / Information | Source / Rationale |

|---|---|---|

| Physical Form | Likely a liquid at room temperature. | Based on the isomer 2-Bromo-5-(trifluoromethyl)thiazole. |

| Boiling Point | Predicted: 182.8 ± 35.0 °C | Based on the isomer 2-Bromo-5-(trifluoromethyl)thiazole.[9] |

| Stability | Stable under recommended storage conditions. | Common for this class of compounds.[3][6] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [3] |

| Toxicological Profile | The toxicological properties have not been fully investigated. Assumed to be an irritant to skin, eyes, and the respiratory system. Harmful if swallowed. | Based on GHS classification of structural isomers.[3][6] |

Concluding Remarks for the Practicing Scientist

The safe handling of 5-Bromo-2-(trifluoromethyl)thiazole is predicated on a foundational respect for its potential hazards, which are primarily irritant in nature. By understanding the why behind each safety recommendation—from the necessity of a fume hood to counter respiratory irritation to the use of specific PPE to prevent dermal and ocular contact—researchers can create a robust and self-validating safety culture. Always consult institutional safety guidelines and perform a task-specific risk assessment before commencing work.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.

- TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET C3295: 2-Chloro-5-(chloromethyl)thiazole.

- ChemScene. (n.d.). 141761-77-5 | 4-Bromo-2-(trifluoromethyl)thiazole.

- Capot Chemical. (2026, January 20). MSDS of 5-Bromo-thiazole-2-carboxylic acid.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)thiazole | 1209458-80-9.

- Acros Organics. (2025, December 26). SAFETY DATA SHEET: 2-Bromo-5-methylthiazole.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- BLDpharm. (n.d.). 1188169-82-5|5-Bromo-2-(trifluoromethyl)benzo[d]thiazole.

- J&K Scientific. (n.d.). 2-Bromo-5-(trifluoromethyl)thiazole | 1209458-80-9.

- AiFChem. (2025, October 21). 1209458-88-7 | 5-Bromo-2-(trifluoromethyl)thiazole.

- CymitQuimica. (2023, July 7). 5-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde Safety Data Sheet.

- TCI EUROPE N.V. (2025, March 12). SAFETY DATA SHEET B4413: 2-Bromo-5-nitrothiazole.

- MySkinRecipes. (n.d.). 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.

- MySkinRecipes. (n.d.). 2-Bromo-5-(trifluoromethyl)thiazole.

Sources

- 1. 1209458-88-7 | 5-Bromo-2-(trifluoromethyl)thiazole - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.com [capotchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Bromo-5-(trifluoromethyl)thiazole [myskinrecipes.com]

A Senior Application Scientist's Guide to 5-Bromo-2-(trifluoromethyl)thiazole: Synthesis, Sourcing, and Application in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)thiazole, a key building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical properties, commercial availability, and its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers at the bench and professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of Trifluoromethylated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone of drug design.[1] The introduction of a trifluoromethyl (-CF3) group can dramatically and often favorably modulate a molecule's pharmacokinetic and physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

5-Bromo-2-(trifluoromethyl)thiazole combines these two valuable moieties, offering a versatile platform for the synthesis of complex molecular architectures. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of novel compound libraries.[3] This guide will provide the necessary technical details to effectively utilize this powerful reagent in your research endeavors.

Synthesis and Chemical Properties

Proposed Synthesis of 5-Bromo-2-(trifluoromethyl)thiazole

While specific literature detailing the synthesis of 5-Bromo-2-(trifluoromethyl)thiazole is not abundant, a plausible and efficient route can be extrapolated from established methods for the synthesis of similar halogenated trifluoromethylated heterocycles. A particularly relevant precedent is the synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole, which proceeds via a Sandmeyer-type reaction from the corresponding amine.[4]

A proposed synthetic pathway for 5-Bromo-2-(trifluoromethyl)thiazole is outlined below. This multi-step synthesis begins with trifluoroacetic ethyl acetoacetate and thioacetamide to construct the core 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is then converted to the corresponding amine and subsequently diazotized and brominated.

Figure 1: Proposed synthetic pathway for 5-Bromo-2-(trifluoromethyl)thiazole.

A key step in this proposed synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[3][5] The subsequent functional group manipulations to install the bromo substituent at the 5-position are standard transformations in organic synthesis.

Chemical and Physical Properties

5-Bromo-2-(trifluoromethyl)thiazole is typically a colorless to light yellow liquid.[6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄HBrF₃NS | [2] |

| Molecular Weight | 232.02 g/mol | [2] |

| Boiling Point | 182.8 ± 35.0 °C (Predicted) | [6] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Inert atmosphere, 2-8°C | |

| Purity | Typically ≥95% |

Commercial Suppliers

A number of chemical suppliers offer 5-Bromo-2-(trifluoromethyl)thiazole for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, available quantities, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F5764 | 95% | 100 mg, 250 mg, 1 g, 5 g |

| AK Scientific, Inc. | 7579CZ | Not specified | 100mg, 250mg |

| ChemScene | CS-0041805 | ≥98% | Inquire |

| BLD Pharm | BD138699 | ≥97% | 250mg, 1g, 5g |

| Apollo Scientific | PC421056 | 97% | 250mg |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Application in Drug Discovery: A Focus on Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-2-(trifluoromethyl)thiazole is the key to its utility as a synthetic building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7] The following is a general, self-validating protocol for the coupling of 5-Bromo-2-(trifluoromethyl)thiazole with an arylboronic acid.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)thiazole.

Materials and Reagents:

-

5-Bromo-2-(trifluoromethyl)thiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(trifluoromethyl)thiazole (1.0 eq), the arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(trifluoromethyl)thiazole.

Causality Behind Experimental Choices:

-

Palladium Catalyst: [Pd(dppf)Cl₂] is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for a wide range of substrates.[8]

-

Base: Potassium carbonate is a common and effective base for this transformation, facilitating the transmetalation step.

-

Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Other Important Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, 5-Bromo-2-(trifluoromethyl)thiazole is an excellent substrate for other palladium-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: For the introduction of alkyne moieties.[9][10]

-

Heck Reaction: For the formation of C-C bonds with alkenes.[11][12]

-

Buchwald-Hartwig Amination: For the synthesis of N-arylated derivatives.

The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium center. This electronic effect can be a key consideration in optimizing reaction conditions.

Safety and Handling

5-Bromo-2-(trifluoromethyl)thiazole should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.

Conclusion

5-Bromo-2-(trifluoromethyl)thiazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle, a bioisosteric thiazole core, and a property-modulating trifluoromethyl group makes it an attractive starting material for the synthesis of novel and diverse compound libraries. This guide has provided a comprehensive overview of its synthesis, sourcing, and application, with the aim of empowering researchers to effectively utilize this important reagent in their quest for new therapeutic agents.

References

- BenchChem. (2025). Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. BenchChem.

- Google Patents. (2017).

- Google Patents. (2022). Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. CN109232399B.

- PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole.

- El-Sayed, N. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

- Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 116.

- Al-Otaibi, J. S., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-32.

- Ghidini, E., et al. (2021).

- ChemicalBook. (2023). 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)thiazole.

- JOCPR. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.

- Al-Tel, T. H. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6536.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Google Patents. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. CN104672168A.

- BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)thiazole.

- Kelly, B. D., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 17(10), 2434–2437.

- Begitt, A., & Schoenebeck, F. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.

- Fan, T., Meng, W. D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Organic & biomolecular chemistry, 15(47), 9965–9969.

- Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-223.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.

- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- Macmillan Group. (2004). The Intramolecular Heck Reaction.

- The Royal Society of Chemistry. (n.d.).

- Wang, F., et al. (2023). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. The Journal of organic chemistry, 88(2), 1060–1068.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Fan, T., Meng, W. D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Organic & biomolecular chemistry, 15(47), 9965–9969.

- Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 7(57), 35969-35978.

- Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Arkivoc, 2018(3), 240-256.

- Santa Cruz Biotechnology. (n.d.). 5-Bromomethyl-2-methyl-4-trifluoromethyl-1,3-thiazole.

- BenchChem. (2025).

- Alfa Chemistry. (n.d.). CAS 1000339-73-0 5-Bromomethyl-2-methyl-4-trifluoromethyl-1,3-thiazole.

- Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(3), 2837–2853.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. 1209458-88-7|5-Bromo-2-(trifluoromethyl)thiazole|BLD Pharm [bldpharm.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE | 1209458-80-9 [chemicalbook.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

5-Bromo-2-(trifluoromethyl)thiazole use in organic synthesis

An In-Depth Technical Guide to the Application of 5-Bromo-2-(trifluoromethyl)thiazole in Modern Organic Synthesis

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2-(trifluoromethyl)thiazole has thus emerged as a highly valuable and versatile building block for drug discovery and organic synthesis. Its unique electronic properties—an electron-deficient aromatic system coupled with a reactive carbon-bromine bond—make it an ideal substrate for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the core reactivity, key synthetic applications, and field-proven experimental protocols for utilizing 5-Bromo-2-(trifluoromethyl)thiazole, aimed at researchers and professionals in drug development and chemical synthesis.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 5-Bromo-2-(trifluoromethyl)thiazole is dictated by its distinct electronic architecture. The thiazole ring itself is an electron-deficient heterocycle. This effect is dramatically amplified by the presence of the potent electron-withdrawing trifluoromethyl group at the C2 position. This electronic pull has two primary consequences:

-

Activation of the C-Br Bond: The electron deficiency of the thiazole ring makes the C5 carbon highly susceptible to oxidative addition by a low-valent metal catalyst, typically Palladium(0). This is the crucial initiation step for a host of cross-coupling reactions.

-

Influence on Ring Protons: The protons on the thiazole ring become more acidic, which can influence reactivity in metal-catalyzed C-H functionalization reactions.[3]

The bromine atom at the C5 position serves as a versatile synthetic handle, allowing for the regioselective introduction of a wide variety of carbon and heteroatom substituents.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for the functionalization of 5-Bromo-2-(trifluoromethyl)thiazole.[4] These reactions provide a robust platform for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most utilized method for arylating and heteroarylating the C5 position of the thiazole core.[5]

Causality Behind Experimental Design:

-

Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical. For electron-deficient heteroaryl bromides like our topic compound, phosphine ligands with both electron-rich and sterically bulky properties are preferred. Ligands such as those in [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) are highly effective because they promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst deactivation.[6]

-

Base and Solvent System: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming the more nucleophilic boronate species.[6] The choice of solvent is often a mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water to ensure the solubility of both the organic substrate and the inorganic base.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | Adapted from[6] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good | Adapted from[5] |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 80-90 | Adapted from[6] |

| 4 | Pyridine-3-boronic acid | XPhosPdG2 | K₂CO₃ | Dioxane | 100 | Good | Adapted from[7] |

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction facilitates the direct coupling of terminal alkynes, providing a powerful route to synthesize alkynyl-thiazoles.[8] These products are highly valuable intermediates, as the alkyne moiety can undergo a plethora of subsequent transformations (e.g., cycloadditions, reductions).

Mechanistic Considerations: The reaction typically employs a dual catalytic system: a palladium catalyst to activate the C-Br bond and a copper(I) co-catalyst (e.g., CuI) to form a copper(I) acetylide intermediate.[9] This intermediate then undergoes transmetalation with the palladium complex. Modern, copper-free methods have also been developed to avoid potential homocoupling of the alkyne.[10]

Heck-Mizoroki Reaction: Vinylation of the Thiazole Core

The Heck reaction allows for the formation of a new C-C bond between the C5 position of the thiazole and an alkene.[11] This transformation is invaluable for synthesizing vinyl-thiazoles, which are precursors to a wide range of functionalized molecules. The reaction typically proceeds with excellent stereoselectivity, favoring the trans isomer.[11]

Key Parameters for Success:

-

Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective precursor for the active Pd(0) catalyst.[12]

-

Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate is used to neutralize the HBr generated during the catalytic cycle.

-

Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are classic substrates for the Heck reaction.[13]

Application in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its application in the synthesis of complex, high-value molecules. The 5-substituted-2-(trifluoromethyl)thiazole motif is a privileged structure found in numerous compounds developed for therapeutic applications. Its incorporation is often a key strategy in the design of agents for treating cancer, inflammation, and infectious diseases.[14][15][16] For example, related structures are used as intermediates in the synthesis of Protein Kinase B (PKB) inhibitors, which are investigated for their potential in treating cancer and metabolic disorders.[16]

Detailed Experimental Protocols

The following protocol provides a field-proven, self-validating system for a Suzuki-Miyaura coupling reaction. The rationale for each step is included to ensure reproducibility and understanding.

Protocol: Synthesis of 5-(4-methoxyphenyl)-2-(trifluoromethyl)thiazole

Objective: To couple 5-Bromo-2-(trifluoromethyl)thiazole with 4-methoxyphenylboronic acid via a Suzuki-Miyaura reaction.

Materials:

-

5-Bromo-2-(trifluoromethyl)thiazole (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

Procedure:

-

Reaction Setup (Inert Atmosphere is Crucial): To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(trifluoromethyl)thiazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Causality: A dry, inert atmosphere (Nitrogen or Argon) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.

-

Causality: The solvent mixture is designed to dissolve both the organic starting materials and the inorganic base, creating a homogenous reaction environment for efficient catalysis.

-

-

Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-thiazole is consumed (typically 4-12 hours).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle. TLC allows for real-time tracking of the conversion, preventing unnecessary heating that could lead to side product formation.

-

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Causality: The aqueous wash removes the inorganic base and salts, while the ethyl acetate extracts the desired organic product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring high purity.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

5-Bromo-2-(trifluoromethyl)thiazole is a premier building block in modern organic synthesis. Its predictable reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The methodologies described herein—Suzuki, Sonogashira, and Heck couplings—provide reliable pathways to novel compounds with significant potential in drug discovery. Future research will likely focus on expanding the scope of its applications, particularly in the realm of C-H functionalization and photoredox catalysis, further cementing its role as an indispensable tool for synthetic and medicinal chemists.

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.

- ChemScene: Building blocks | Bioactive small molecules. ChemScene.

- Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE Chemical Properties. ChemicalBook.

- Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry (RSC Publishing).

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Heck Reaction. Organic Chemistry Portal.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. zora.uzh.ch.

- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.

- Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity.

- Metal catalyzed C–H functionaliz

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- Fluoroisoquinoline substituted thiazole compounds and methods of use.

- Palladium-catalyzed Heck-type reaction of 2-bromo-1,1,1-trifluorohexane (2a) with alkenes 1.

- Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.

- Screening of palladium catalysts for the Suzuki coupling.

- 4-(Trifluoromethyl)thiazole-2-carbaldehyde | 354587-75-0. Benchchem.

- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- 5-Bromo-2-(1-pyrrolidinyl)thiazole. PubChem.

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.

- Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

- Thiazole derivatives: prospectives and biological applications.

- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.

- Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- A Review on Thiazole : It's Synthesis And Pharmaceutical significance. Jetir.Org.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. mdpi.com [mdpi.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Halogenated and Trifluoromethylated Thiazoles in Modern Drug Discovery

Abstract: The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to numerous clinically approved therapeutics.[1] Its value is significantly amplified by the strategic incorporation of halogens and trifluoromethyl (CF3) groups, which profoundly modulate a molecule's physicochemical and pharmacological profiles. This guide provides an in-depth technical overview of the synthesis, properties, and application of halogenated and trifluoromethylated thiazoles for researchers, medicinal chemists, and drug development professionals. We will explore key synthetic methodologies, from classical electrophilic additions to modern C-H functionalization techniques, explaining the mechanistic rationale behind these powerful transformations. By contextualizing these methods with their impact on drug-like properties and providing detailed experimental protocols, this document serves as a practical resource for leveraging these privileged structures in the design of next-generation therapeutics.

The Strategic Imperative: Why Halogenate and Trifluoromethylate Thiazoles?

The thiazole nucleus is a common feature in drugs due to its ability to engage in hydrogen bonding and its relative stability.[2][3] However, the introduction of halogens (F, Cl, Br, I) and the trifluoromethyl (CF3) group is a critical strategy for lead optimization. These modifications are not trivial decorations; they are deliberate changes to manipulate key drug-like properties.

Key Physicochemical Impacts:

-

Lipophilicity: The CF3 group, in particular, is highly lipophilic, which can enhance membrane permeability and improve oral absorption.[4] Fluorine and other halogens also increase lipophilicity, a crucial parameter for crossing biological barriers.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated and especially trifluoromethylated compounds resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an extended plasma half-life and improved pharmacokinetic profile.

-

Receptor Binding Affinity: Halogens can participate in "halogen bonding," a non-covalent interaction with protein targets that can significantly enhance binding affinity and selectivity. The strong electron-withdrawing nature of the CF3 group alters the electronic distribution of the thiazole ring, which can modulate pKa and strengthen interactions with receptor sites.[5]

-

Modulating pKa: The inductive effect of these substituents can lower the pKa of nearby basic centers, which is a critical factor for controlling the ionization state of a drug at physiological pH, thereby influencing its solubility and target engagement.

The following table summarizes the general effects of these substitutions on key molecular properties relevant to drug design.

| Property | Effect of Halogenation (F, Cl, Br) | Effect of Trifluoromethylation (CF3) | Rationale & Importance in Drug Discovery |

| Lipophilicity (logP) | Increase | Significant Increase | Enhances membrane permeability and cell penetration.[4][6] |

| Metabolic Stability | Moderate to High Increase | Very High Increase | Resists enzymatic degradation, leading to longer half-life.[4] |

| Binding Affinity | Can Increase (via Halogen Bonding) | Can Increase (via electronic modulation) | Improves potency and selectivity for the biological target. |

| Aqueous Solubility | Generally Decreases | Generally Decreases | A critical parameter to balance for achieving sufficient bioavailability. |

| pKa of Ring Nitrogen | Decreases | Significantly Decreases | Alters ionization state, affecting solubility and receptor interaction.[5] |

Synthetic Arsenal: Crafting Halogenated Thiazoles

The installation of halogen atoms onto the thiazole core can be achieved through several reliable methods. The choice of strategy depends on the desired regiochemistry and the electronic nature of the thiazole substrate.

Electrophilic Halogenation

Direct halogenation of the thiazole ring is a common and effective method, particularly for electron-rich thiazoles. The C5 position is generally the most nucleophilic and thus the most susceptible to electrophilic attack.

Causality: Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred electrophilic halogen sources because they are crystalline, easy to handle solids that generate a positive halogen species in situ, making them more selective and controllable than diatomic halogens like Br2.[7][8]

Protocol 1: General Procedure for Bromination of a Thiazole using NBS [9][10]

-

Dissolution: Dissolve the thiazole starting material (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired halogenated thiazole.

Sandmeyer-Type Reactions

For installing halogens at positions that are not accessible via direct electrophilic attack, or for substrates that are incompatible with those conditions, the Sandmeyer reaction is an invaluable tool.[11] This method proceeds via a diazonium salt intermediate, typically formed from a 2-aminothiazole precursor.

Causality: The Sandmeyer reaction is powerful because it transforms a versatile amino group into a diazonium salt, which is an excellent leaving group (N2 gas).[12] This allows for the introduction of a wide range of nucleophiles, including halides, that would not be possible through direct substitution. Copper(I) salts are crucial catalysts, facilitating the single-electron transfer (SET) mechanism that generates the key aryl radical intermediate.[12]

Protocol 2: Halogenation of 2-Aminothiazole via Sandmeyer Reaction [13]

-

Diazotization: Dissolve the 2-aminothiazole derivative (1.0 eq) in an aqueous acidic solution (e.g., HBr for bromination) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Copper(I) Halide Solution: In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr) (1.2 eq) in the same concentrated acid.

-

Addition: Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Workup & Extraction: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify the product by column chromatography or recrystallization.

Advanced Strategies: Installing the Trifluoromethyl Group

The introduction of a CF3 group requires specialized reagents and methods, as trifluoromethylation does not proceed via classical electrophilic or nucleophilic aromatic substitution pathways.[14]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials.[14] These reactions often proceed via radical mechanisms.

Causality: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, the Langlois reagent) or hypervalent iodine compounds (Togni reagents) serve as sources of the trifluoromethyl radical (•CF3) or an electrophilic "CF3+" equivalent.[14][15] These methods are powerful because they can functionalize C-H bonds directly, often at the innately reactive positions of the heterocycle.[14] The reaction is typically initiated by an oxidant or photoredox catalysis.[16]

Protocol 3: Oxidative C-H Trifluoromethylation using Langlois Reagent [14]

-

Setup: To a mixture of the thiazole derivative (1.0 eq) and sodium trifluoromethanesulfinate (CF3SO2Na) (2.0-3.0 eq) in a biphasic solvent system (e.g., dichloromethane/water), add an oxidant such as tert-butyl hydroperoxide (t-BuOOH).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by LC-MS.

-

Workup: After completion, separate the organic layer. Wash the organic phase with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain the trifluoromethylated thiazole.

Copper-Catalyzed Trifluoromethylation of Halothiazoles

A complementary approach involves the cross-coupling of a halothiazole (typically iodo- or bromothiazole) with a trifluoromethyl source. Copper-catalyzed methods are particularly effective for this transformation.[17][18]

Causality: This method leverages the reactivity of a pre-installed halogen. A trifluoromethyl anion equivalent, often generated in situ from reagents like TMSCF3 (Ruppert-Prakash reagent), undergoes a copper-mediated cross-coupling with the halothiazole.[19] This is a powerful "programmed" trifluoromethylation, allowing for precise placement of the CF3 group where a halogen has been previously installed.[14]

Protocol 4: Copper-Catalyzed Trifluoromethylation of a Bromothiazole [17]

-

Inert Atmosphere: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the bromothiazole (1.0 eq), a copper(I) source (e.g., CuI, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%) in a dry, polar aprotic solvent like DMF or NMP.

-

Reagent Addition: Add the trifluoromethylating agent (e.g., TMSCF3 with a fluoride source like KF, or potassium trifluoroacetate).

-

Heating: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the crude product via column chromatography.

Case Studies in Drug Development

The strategic use of halogenated and trifluoromethylated thiazoles is evident in numerous approved drugs and clinical candidates.

-

Dasatinib: A potent kinase inhibitor used in cancer therapy, Dasatinib features a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core.[20] The chlorine atom is critical for its binding affinity and selectivity profile.

-

Dabrafenib: This BRAF inhibitor, also for cancer treatment, contains a thiazole ring. While not directly halogenated on the thiazole, its structure highlights the prevalence of the thiazole core in modern kinase inhibitors where such modifications are common.[20]

-

Ritonavir: An antiretroviral medication used to treat HIV/AIDS, Ritonavir contains a thiazole moiety.[21] The overall architecture of the molecule, which includes the thiazole, is optimized for protease inhibition.

Conclusion and Future Outlook

Halogenated and trifluoromethylated thiazoles are more than just chemical curiosities; they are indispensable tools in the drug hunter's armamentarium. The synthetic methods outlined in this guide, from venerable reactions like the Sandmeyer to modern C-H functionalization, provide robust pathways to access these valuable motifs. Understanding the underlying principles—why a particular reagent is chosen and how a reaction proceeds—is paramount for their successful application. As our understanding of medicinal chemistry deepens, the demand for precise, efficient, and scalable methods to synthesize these functionalized heterocycles will only grow, paving the way for the discovery of safer and more effective medicines.

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(13), 1133-1151. [Link]

-

Gawad, J., et al. (2022). The in silico physicochemical properties of thiazole derivatives... ResearchGate. [Link]

-

Pócsi, K., et al. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 16(16), 4146-4149. [Link]

-

Wiehn, M. S., Vinogradova, E. V., & Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Journal of Fluorine Chemistry, 131(9), 951-957. [Link]

-

Singh, U. P., & Singh, R. P. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7896. [Link]

-

Unknown Author. (n.d.). A) radical direct trifluoromethylation of thiazoles using (CF3SO2)2O as... ResearchGate. [Link]

-

Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(24), 3845-3875. [Link]

-

Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 187, 111927. [Link]

-

De la Rosa, M. A., & Katritzky, A. R. (2001). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. The Journal of Organic Chemistry, 66(7), 2428-2433. [Link]

-

Ametamey, S. M., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(6), 2578-2580. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). . [Link]

-

Unknown Author. (n.d.). The drugs containing thiazole ring. ResearchGate. [Link]

-

Pócsi, K., et al. (2020). Copper-catalyzed and additive free decarboxylative trifluoromethylation of aromatic and heteroaromatic iodides. Organic & Biomolecular Chemistry, 18(5), 865-869. [Link]

-

Kassab, A. E., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19. [Link]

-

Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 496. [Link]

-

Zapadinsky, E. (2013). Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]

-

Unknown Author. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. . [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). World Journal of Pharmaceutical and Life Sciences. [Link]

-

Unknown Author. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

-

Pisano, S., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(15), 4683. [Link]

-

Mayot, E., Gerardin‐Charbonnier, C., & Selve, C. (2005). Highly Fluoroalkylated Amphiphilic Triazoles: Regioselective Synthesis and Evaluation of Physicochemical Properties. ChemInform, 36(39). [Link]

-

Bakulev, V. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(22), 8056. [Link]

-

Kumar, V., & Kumar, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-21. [Link]

-

Fan, R.-H., & Ye, C. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1419-1425. [Link]

-

Unknown Author. (n.d.). Copper-Catalyzed Direct C-H Oxidative Trifluoromethylation of Heteroarenes. ResearchGate. [Link]

-

Kumar, A., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ChemistrySelect, 4(9), 2639-2642. [Link]

-

Sharma, R., & Kumar, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Plant-Less, 13(2). [Link]

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Xu, J., et al. (2011). Copper-Catalyzed Direct C–H Oxidative Trifluoromethylation of Heteroarenes. Journal of the American Chemical Society, 133(38), 14944-14947. [Link]

-

Unknown Author. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. Journal of Heterocyclic Chemistry, 59(1), 5-21. [Link]

-

Organic Chemistry Portal. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. . [Link]

-

Biswas, T. (2022, September 28). MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction). YouTube. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). OUCI. [Link]

-

Unknown Author. (n.d.). Marketed drugs containing thiazole ring. ResearchGate. [Link]

-

Reddy, V. P., et al. (2018). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry, 16(44), 8566-8570. [Link]

-

Unknown Author. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]